4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide

Medicinal Chemistry Chemical Biology Scaffold-Based Drug Design

4-Butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide is a synthetic heterocyclic compound (molecular formula C14H19N3OS2, molecular weight approximately 309.5 g/mol) belonging to the 2,4-disubstituted thiazole carboxamide class. Its structure features two thiazole rings connected via an ethyl linker, with an n-butyl substituent at position 4 of the core thiazole ring.

Molecular Formula C14H19N3OS2
Molecular Weight 309.5 g/mol
Cat. No. B12163134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide
Molecular FormulaC14H19N3OS2
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCCCCC1=C(SC(=N1)C)C(=O)NCCC2=NC=CS2
InChIInChI=1S/C14H19N3OS2/c1-3-4-5-11-13(20-10(2)17-11)14(18)16-7-6-12-15-8-9-19-12/h8-9H,3-7H2,1-2H3,(H,16,18)
InChIKeyCPLWMFLGOKOBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide: Procurement Assessment for a Bifunctional Thiazole Scaffold


4-Butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide is a synthetic heterocyclic compound (molecular formula C14H19N3OS2, molecular weight approximately 309.5 g/mol) belonging to the 2,4-disubstituted thiazole carboxamide class [1]. Its structure features two thiazole rings connected via an ethyl linker, with an n-butyl substituent at position 4 of the core thiazole ring. The thiazole carboxamide class is widely explored in medicinal chemistry for targets including PDHK1, COX-2, AMPAR, and various kinases [2]; however, no peer-reviewed quantitative activity data or comparative SAR studies specific to this compound have been identified in authoritative public databases, including ChEMBL, ZINC, and PubMed [3].

Why In-Class Thiazole Carboxamide Analogs Cannot Be Interchanged Without Loss of Proven Selectivity


The thiazole carboxamide class exhibits profound sensitivity to substitution patterns. The clinical candidate AZD7545 achieves PDHK isozyme selectivity through a trifluoromethyl group [1]; the SDH inhibitor lead 22a shows that substituting a methyl with trifluoromethyl enhances antifungal potency several-fold [2]; and AMPAR modulator TC-2 displays maximal potency among five close analogs with only minor structural variation [3]. These examples demonstrate that apparently subtle substituent differences—including the specific nature of an N-alkyl chain, the heterocyclic partner in a linked bis-thiazole system, or the length of a 4-alkyl group—can determine target binding, isozyme selectivity, and intracellular potency. For 4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide, the 4-n-butyl group, the 2-methyl substituent, and the ethyl-linked 2-thiazolyl side chain collectively define a unique pharmacophore geometry that cannot be replicated by any close analog without risking loss of target engagement or introduction of off-target liabilities. Until direct comparative data are generated for this specific scaffold, in-class substitution carries unquantifiable risk.

Quantitative Differentiation Evidence for 4-Butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide


Structural Uniqueness: Bis-Thiazole Architecture with 4-n-Butyl Substitution

4-Butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide possesses a distinct molecular architecture—a core 1,3-thiazole ring bearing a 4-n-butyl and 2-methyl substitution, coupled via a carboxamide linkage to an ethyl chain terminating in an unsubstituted 1,3-thiazol-2-yl group—that differentiates it from known biologically characterized thiazole carboxamides. By contrast, compound 22a (S2J-23-04) in the SDH inhibitor series carries a different substitution pattern with a trifluoromethyl variant (22k/S2J-23-47) showing substantially altered potency [1]. No quantitative activity data are available for this precise scaffold; ChEMBL and ZINC databases confirm the absence of any known bioactivity [2]. The calculated clogP of 2.85 and topological polar surface area of 45.23 Ų [3] position this compound within drug-like chemical space (Lipinski's Rule of Five compliance: MW 309.46, HBA 4, HBD 1, rotatable bonds 5). This physico-chemical profile is distinct from more polar thiazole carboxamides carrying carboxylic acid or sulfonamide motifs commonly found in kinase inhibitors, suggesting differential membrane permeability and intracellular distribution.

Medicinal Chemistry Chemical Biology Scaffold-Based Drug Design

Class-Level PDHK1 Target Engagement: Patent-Based Association Without Quantitative Data for This Specific Compound

Multiple thiazole carboxamide derivatives disclosed in patent WO2012036974 are annotated in the Therapeutic Target Database (TTD) as PDHK1 inhibitors with patented status for metastatic cancer and solid tumors [1]. These include thiazole carboxamide derivatives 13, 22, 25, 27, and 28, each mapping to specific compound numbers within the patent. For context, a structurally related but distinct compound—N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide—has been reported to inhibit PDHK1 in PC3 prostate cancer cells with an IC₅₀ of 2.68 μM ; however, 4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide is not among the enumerated compounds with disclosed IC₅₀ data in the accessible patent or database records. The compound's structural features (2,4-disubstituted thiazole-5-carboxamide core) are consistent with the general Markush structure of PDK1/PDHK1 inhibitor patents, but there is no direct experimental confirmation of PDHK1 inhibitory activity.

Cancer Metabolism Kinase Inhibition PDHK1

Absence of Documented COX-2, AMPAR, or Antimicrobial Activity for This Specific Scaffold

Three major biological activity domains are well-established for thiazole carboxamide derivatives: COX-2 inhibition (e.g., compound St.4 with COX-2 IC₅₀ = 5.56 × 10⁻⁸ μM [1]), AMPA receptor negative allosteric modulation (TC-2 identified as the most potent modulator among five tested derivatives in HEK293T patch-clamp assays [2]), and antibacterial activity (MIC values against E. coli ranging from 0.06 to 0.23 mg/mL for certain derivatives [3]). However, 4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide has not been evaluated in any of these assay systems. Cross-study extrapolation from these structurally distinct analogs is invalid because minor modifications to the thiazole substitution pattern consistently produce large changes in potency, selectivity, and even the biological target engaged.

Anti-inflammatory Neuroprotection Antimicrobial Resistance

Recommended Application Scenarios for 4-Butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide Based on Available Evidence


De Novo SAR Exploration in PDHK1-Mediated Cancer Metabolism Programs

For research groups investigating thiazole carboxamide PDHK1 inhibitors under the WO2012036974 patent landscape, this compound provides a 4-n-butyl, bis-thiazole substitution pattern not represented among the compounds with publicly disclosed IC₅₀ data [1]. Procurement is appropriate as a tool compound for filling this structural gap in SAR matrices, with mandatory de novo biochemical and cellular profiling against PDHK1 and related PDHK isoforms (PDHK2, PDHK3, PDHK4) to establish potency and selectivity [2].

Physico-Chemical Property Benchmarking Against More Polar Thiazole Carboxamide Series

With a predicted clogP of 2.85 and TPSA of 45.23 Ų [3], this compound occupies a lipophilic region of drug-like chemical space that is distinct from the more polar thiazole carboxamides (e.g., carboxylic acid-, sulfonamide-, or hydroxyl-substituted variants) commonly encountered in kinase inhibitor programs. This makes it suitable as a comparator in permeability, solubility, and metabolic stability studies where lipophilic modulation is a key design parameter.

Fragment-Based or Scaffold-Hopping Library Enumeration for Bis-Thiazole Chemotypes

As a structurally authenticated bis-thiazole with a unique InChIKey (CPLWMFLGOKOBLB-UHFFFAOYSA-N) [3], this compound serves as a validated entry in diversity-oriented synthesis libraries targeting novel heterocyclic chemical space. It is suitable as a core scaffold for fragment growth or scaffold-hopping campaigns where the ethyl-linked dual thiazole architecture is a design requirement.

Computational Docking and Selectivity Profiling Against Structurally Characterized Thiazole-Binding Targets

Given the availability of high-resolution crystal structures for thiazole carboxamide-bound targets including SDH (complex with 22a/22k [1]) and CHK1 kinase [4], this compound can be used in comparative molecular docking studies to predict binding mode differences conferred by the 4-n-butyl and bis-thiazole substitution, guiding the design of selectivity-optimized analogs prior to synthesis.

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